An In-depth Technical Guide to 2-Amino-6-methoxybenzaldehyde (CAS 151585-95-4)
An In-depth Technical Guide to 2-Amino-6-methoxybenzaldehyde (CAS 151585-95-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key building block in synthetic organic chemistry. Its unique arrangement of an amino group, a methoxy group, and an aldehyde functionality on the benzene ring makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly quinolines and related scaffolds of significant interest in medicinal chemistry and materials science. The strategic positioning of the reactive amino and aldehyde groups allows for facile cyclization reactions, while the methoxy group can influence the electronic properties and biological activity of the resulting molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Amino-6-methoxybenzaldehyde, with a focus on its practical utility in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-6-methoxybenzaldehyde is presented in the table below.
| Property | Value |
| CAS Number | 151585-95-4 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 2-amino-6-methoxybenzaldehyde |
| Synonyms | 6-Amino-o-anisaldehyde, 6-Formyl-2-methoxyaniline |
| Appearance | (Predicted) Pale yellow to brown solid |
| Solubility | (Predicted) Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |
Synthesis of 2-Amino-6-methoxybenzaldehyde
The most direct and plausible synthetic route to 2-Amino-6-methoxybenzaldehyde involves the reduction of its corresponding nitro precursor, 2-Nitro-6-methoxybenzaldehyde. This transformation is a common and generally high-yielding reaction in organic synthesis.
Synthesis of the Precursor: 2-Nitro-6-methoxybenzaldehyde
A common method for the synthesis of 2-Nitro-6-methoxybenzaldehyde starts from 2-nitrotoluene. The synthesis involves the condensation of 2-nitrotoluene with an oxalate ester followed by oxidative cleavage.
Reaction Scheme:
Caption: Synthesis of the precursor, 2-Nitro-6-methoxybenzaldehyde.
Reduction of 2-Nitro-6-methoxybenzaldehyde to 2-Amino-6-methoxybenzaldehyde
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid. This method is often preferred in laboratory settings due to its efficiency and the use of readily available and relatively inexpensive reagents.
Reaction Scheme:
Caption: Reduction of 2-Nitro-6-methoxybenzaldehyde.
Detailed Experimental Protocol (Proposed):
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Nitro-6-methoxybenzaldehyde (1.0 equivalent) and glacial acetic acid.
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Addition of Reducing Agent: To the stirred solution, add iron powder (typically 3-5 equivalents) portion-wise to control the initial exotherm.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Extraction: Dilute the filtrate with water and neutralize the acetic acid with a base such as sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford pure 2-Amino-6-methoxybenzaldehyde.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the range of 9.5-10.5 ppm. The aromatic protons will appear as a multiplet in the aromatic region (6.0-7.5 ppm). A singlet corresponding to the three protons of the methoxy group (OCH₃) would be observed around 3.8-4.0 ppm. The two protons of the amino group (NH₂) will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group at around 190 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group and the carbon attached to the amino group showing distinct chemical shifts. The carbon of the methoxy group will be observed around 55-60 ppm.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), and C-O stretching of the methoxy group (around 1020-1250 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ).
Applications in Heterocyclic Synthesis: The Friedländer Annulation
A primary application of 2-Amino-6-methoxybenzaldehyde is in the synthesis of substituted quinolines via the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2][3]
The presence of the 6-methoxy group in 2-Amino-6-methoxybenzaldehyde allows for the synthesis of 8-methoxy-substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1]
General Reaction Scheme for Friedländer Synthesis:
Caption: Friedländer synthesis of 8-methoxyquinolines.
Domino Nitro Reduction-Friedländer Synthesis:
A particularly efficient approach is the "domino" or "one-pot" reaction where the reduction of the nitro group and the subsequent Friedländer cyclization are carried out in the same reaction vessel without isolating the intermediate aminoaldehyde.[1][4] This method, often employing Fe/AcOH, offers a more streamlined and atom-economical route to the desired quinoline products from the corresponding nitrobenzaldehyde.[1][4]
Detailed Experimental Protocol (Proposed for Domino Reaction):
-
Setup: In a round-bottom flask, combine 2-Nitro-6-methoxybenzaldehyde (1.0 equivalent), the active methylene compound (e.g., a ketone or β-ketoester, 1.1-1.5 equivalents), and glacial acetic acid.
-
Reduction and Cyclization: Add iron powder (4-5 equivalents) to the mixture and heat to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the synthesis of 2-Amino-6-methoxybenzaldehyde to isolate the final 8-methoxy-substituted quinoline product.
Safety and Handling
As a specific Material Safety Data Sheet (MSDS) for 2-Amino-6-methoxybenzaldehyde is not widely available, it is crucial to handle this compound with the caution appropriate for a novel or uncharacterized chemical. General safety precautions for handling aromatic amines and aldehydes should be strictly followed.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-6-methoxybenzaldehyde is a valuable and versatile building block with significant potential in the synthesis of heterocyclic compounds, particularly 8-methoxy-substituted quinolines. While detailed experimental data for this specific compound is not extensively documented in the public domain, its synthesis via the reduction of the corresponding nitro precursor and its application in the Friedländer annulation are based on well-established and reliable organic reactions. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and synthetic chemistry. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its utility as a key intermediate in the development of novel functional molecules.
References
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules. [Link]
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.
- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.
- Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E., Jr. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2015). International Journal of Scientific & Engineering Research, 6(1).
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Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 25, 2026, from [Link].
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Friedländer synthesis. (2023, May 9). In Wikipedia. [Link]
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